Home > Products > Screening Compounds P80435 > 2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine - 477858-75-6

2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Catalog Number: EVT-2784368
CAS Number: 477858-75-6
Molecular Formula: C18H11Cl2FN4
Molecular Weight: 373.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic organic compound. While its specific source remains unmentioned within the provided literature, its structure suggests it belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. This class is known for its diverse biological activities, attracting significant interest in medicinal chemistry. In scientific research, this compound serves as a valuable tool for exploring novel chemical synthesis pathways and investigating structure-activity relationships within its chemical class [].

(2S)-1-[[(7R)-7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine

Compound Description: This compound is a potent and selective IKur inhibitor. [] The research focuses on the development of novel crystalline forms of this compound, specifically the H2-1 dihydrate, H2-2 dihydrate, and N-3 anhydrate crystalline forms. [] These forms are investigated for their stability, flow properties, particle size, and suitability for pharmaceutical formulations. [] Additionally, the research explores the potential of these crystalline forms in treating IKur-associated diseases, particularly arrhythmias like atrial fibrillation. []

Preladenant

Compound Description: Preladenant (7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) acts as a potent and highly selective antagonist for the adenosine A2A receptor, showing over 1000-fold selectivity compared to other adenosine receptors. [] This compound demonstrates efficacy in rodent models of Parkinson's disease (PD) by attenuating hypolocomotion induced by an A2A receptor agonist and potentiating the effects of L-DOPA. [] Notably, preladenant exhibits potential for treating PD with a reduced risk of dyskinesias. [] Furthermore, it shows antidepressant-like effects in behavioral despair models, highlighting its potential for addressing non-motor symptoms associated with PD. []

3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)

Compound Description: This compound demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, exhibiting a potent inhibitory effect with an IC50 of 11 µM. [] This finding highlights its potential as a lead compound for developing novel anticancer therapies.

3-Amino-2-ethyl-7-(2-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Compound Description: This thienopyrimidine derivative exhibited promising antidiabetic properties in a study where diabetes was induced in rats through prolonged low-dose dexamethasone injections. [] The compound effectively reduced blood glucose, insulin, and lipid levels, suggesting its potential for correcting insulin resistance and serving as a basis for new antidiabetic drugs. []

Properties

CAS Number

477858-75-6

Product Name

2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

2-(3,4-dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C18H11Cl2FN4

Molecular Weight

373.21

InChI

InChI=1S/C18H11Cl2FN4/c19-14-6-3-11(7-15(14)20)16-8-17-23-9-13(18(22)25(17)24-16)10-1-4-12(21)5-2-10/h1-9H,22H2

InChI Key

POFLMXXAHZOMOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N3C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)N=C2)N)F

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.